KDM5-C70, with the chemical identifier 1596348-32-1, is a synthetic compound primarily studied for its role as a histone demethylase inhibitor. It is derived from KDM5-C49, and its synthesis involves the esterification of KDM5-C49 with ethanol under acidic conditions. KDM5-C70 has garnered attention for its potential applications in cancer research, epigenetics, cardiovascular research, and immunotherapy due to its ability to influence gene expression and chromatin structure.
KDM5-C70 is classified as a small-molecule inhibitor targeting lysine demethylase 5 (KDM5) isoforms. It is recognized for its role in modulating histone methylation patterns, specifically targeting the trimethylation of histone H3 at lysine 4 (H3K4me3). This compound is sourced from various chemical databases and has been utilized in multiple scientific studies to explore its efficacy in different biological contexts, particularly in cancer cell lines.
The synthesis of KDM5-C70 involves a multi-step process:
This synthetic route allows for the production of KDM5-C70 in a form that can be effectively utilized in biological assays and therapeutic applications.
The molecular formula of KDM5-C70 is C17H28N4O3, corresponding to a molecular weight of 336.4 g/mol. The compound features a complex structure that includes:
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC
.This structural complexity enables KDM5-C70 to interact specifically with histone demethylases, influencing their enzymatic activity.
KDM5-C70 primarily undergoes hydrolysis reactions within biological systems. Upon entering cells, it is metabolized back to its parent compound, KDM5-C49. This conversion is crucial as KDM5-C49 exhibits significant inhibitory effects on KDM5 enzymes, thereby altering histone methylation states. The hydrolysis process ensures that the active form of the inhibitor is available for interaction with target proteins.
The mechanism by which KDM5-C70 exerts its effects involves:
Data from experiments indicate that this compound can significantly alter global histone methylation patterns, thereby influencing pathways related to cell proliferation and survival.
KDM5-C70 possesses several notable physical and chemical properties:
These properties are essential for understanding how KDM5-C70 can be effectively utilized in laboratory settings and potential therapeutic applications.
KDM5-C70 has been explored for various scientific applications:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3